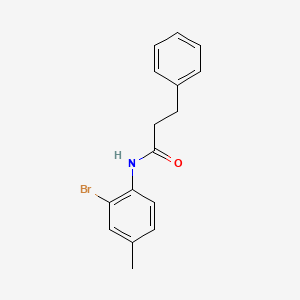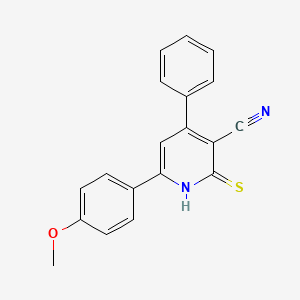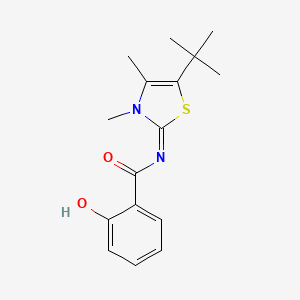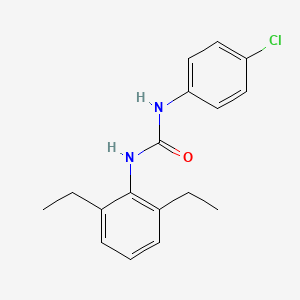
N-(2-bromo-4-methylphenyl)-3-phenylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-bromo-4-methylphenyl)-3-phenylpropanamide is a compound that may be of interest in the field of organic chemistry for its potential applications in synthesis and material science. This section will discuss its synthesis, molecular structure, chemical reactions, and physical and chemical properties based on analogous compounds.
Synthesis Analysis
Synthesis of similar compounds involves various strategies including direct functionalization, condensation reactions, and the use of protecting groups to achieve the desired structural motifs. For example, Demir et al. (2016) synthesized a related compound through a series of reactions that include nitration, chlorination, alkylation, reduction, and substitution, which could be adapted for the synthesis of N-(2-bromo-4-methylphenyl)-3-phenylpropanamide (Demir et al., 2016).
Molecular Structure Analysis
The molecular structure of compounds similar to N-(2-bromo-4-methylphenyl)-3-phenylpropanamide can be characterized using techniques such as X-ray crystallography, NMR, IR spectroscopy, and computational methods. These analyses reveal the optimized geometrical structure, vibrational frequencies, and electronic properties, aiding in understanding the compound's reactivity and properties. For instance, Saeed et al. (2010) used these techniques to determine the crystal structure and discussed intramolecular hydrogen bonding, which is essential for understanding the molecular conformation and stability (Saeed et al., 2010).
Chemical Reactions and Properties
Chemical reactions involving similar compounds can include electrophilic substitutions, nucleophilic additions, and cycloadditions. These reactions are influenced by the presence of functional groups, electronic configuration, and steric hindrance. Hajji et al. (2002) explored the chemoselective reactions of a structurally related compound with electrophiles, providing insights into possible reactivities for N-(2-bromo-4-methylphenyl)-3-phenylpropanamide (Hajji et al., 2002).
Physical Properties Analysis
The physical properties, such as melting point, boiling point, solubility, and crystal structure, are crucial for practical applications. These properties depend significantly on molecular structure and intermolecular interactions. Moreno-Fuquen et al. (2011) provided an analysis of the crystal packing and hydrogen bonding interactions in a similar compound, which could be relevant for understanding the solid-state properties of N-(2-bromo-4-methylphenyl)-3-phenylpropanamide (Moreno-Fuquen et al., 2011).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are fundamental aspects of chemical compounds. Studies on similar compounds, such as those by Nishio et al. (2005), who investigated the photochemical reactions and potential for forming cyclic structures, can offer insights into the reactivity patterns of N-(2-bromo-4-methylphenyl)-3-phenylpropanamide (Nishio et al., 2005).
Propiedades
IUPAC Name |
N-(2-bromo-4-methylphenyl)-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO/c1-12-7-9-15(14(17)11-12)18-16(19)10-8-13-5-3-2-4-6-13/h2-7,9,11H,8,10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVUFATGSOOQKRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CCC2=CC=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}quinoline-4-carboxylic acid](/img/structure/B5654581.png)
![N-cyclohexyl-2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5654588.png)
![3-methyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-2-butenamide](/img/structure/B5654593.png)
![4-[(2-{1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-4-piperidinyl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5654602.png)

![1-(3-pyridinylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5654606.png)
![rel-(4aS,8aS)-2-[1-(4-methylphenyl)-4-piperidinyl]octahydro-2,7-naphthyridin-4a(2H)-ol dihydrochloride](/img/structure/B5654611.png)


![{(3R*,4R*)-4-[(4-ethylpiperazin-1-yl)methyl]-1-[(1-methyl-1H-benzimidazol-2-yl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B5654636.png)
![(4S)-1-benzoyl-N-ethyl-4-[(3,3,3-trifluoropropanoyl)amino]-L-prolinamide](/img/structure/B5654651.png)
![2-anilino-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5654657.png)
